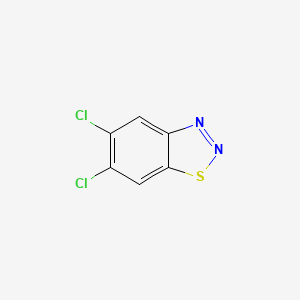

5,6-Dichloro-1,2,3-benzothiadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1,2,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2S/c7-3-1-5-6(2-4(3)8)11-10-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGRPBWFVBWAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)SN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178297 | |

| Record name | 5,6-Dichloro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23620-85-1 | |

| Record name | 5,6-Dichloro-1,2,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023620851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dichloro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DICHLORO-1,2,3-BENZOTHIADIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling 5,6-dichloro-1,2,3-benzothiadiazole: A Technical Overview of a Heterocycle at the Crossroads of Chemistry and Biology

An in-depth exploration of 5,6-dichloro-1,2,3-benzothiadiazole reveals a compound more prominently featured in the annals of chemical synthesis and materials science than in biological mechanism of action studies. This technical guide synthesizes the available scientific literature to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its known properties and the biological activities of closely related analogs, while also highlighting the significant gaps in the current knowledge of its specific biological functions.

While a detailed biological mechanism of action for this compound remains to be elucidated in published literature, a study on the closely related compound, 6-chloro-1,2,3-benzothiadiazole, offers potential insights. Research on this mono-chlorinated analog suggests that it may act as an inhibitor of mitochondrial respiration. Specifically, the study indicated that 6-chloro-1,2,3-benzothiadiazole can block Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain in rat liver mitochondria. This inhibition leads to a reduction in ADP phosphorylation and calcium ion transport when these processes are dependent on NAD-linked substrates.[1] At lower concentrations, the effect is primarily on Complex I, while at higher concentrations, some impact on Complex II was also observed, though to a lesser extent.[1] Another study on a different benzothiadiazole derivative, benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester, also demonstrated inhibition of mitochondrial Complex I in tobacco cells.[2]

It is crucial to emphasize that these findings pertain to derivatives and not to this compound itself. Extrapolation of these activities should be approached with caution, and further experimental validation is necessary to determine if the dichloro- derivative shares this mitochondrial target.

Physicochemical Properties

Understanding the chemical identity of this compound is fundamental. The table below summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 23620-85-1 | |

| Molecular Formula | C₆H₂Cl₂N₂S | |

| Molecular Weight | 205.06 g/mol | |

| Canonical SMILES | C1=C(C=C2C(=C1Cl)N=NS2)Cl | |

| Isomeric SMILES | c1c(cc2nsnc2c1Cl)Cl | |

| InChI | InChI=1S/C6H2Cl2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |

| InChIKey | ZJDJNBIJXLZJCS-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

The synthesis of 1,2,3-benzothiadiazoles is a well-established process in organic chemistry. The parent compound is typically prepared through the diazotization of 2-aminothiophenol.[3] For substituted derivatives like this compound, the synthesis would likely start from a correspondingly substituted aniline. The Herz reaction provides an alternative route, where anilines are treated with disulfur dichloride to form an intermediate that is then diazotized.[3]

The 1,2,3-benzothiadiazole ring system is a planar, 10-electron aromatic system.[3] It is generally less nucleophilic than naphthalene, and electrophilic substitution reactions like nitration are slow.[3]

Isomeric Forms: 5,6-dichloro-2,1,3-benzothiadiazole

It is important to distinguish this compound from its isomer, 5,6-dichloro-2,1,3-benzothiadiazole. The latter has been more extensively studied, particularly in the field of materials science for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells. The synthesis of 2,1,3-benzothiadiazole derivatives often involves the reaction of an ortho-phenylenediamine with thionyl chloride.

Potential Signaling Pathway

Based on the inhibitory action of 6-chloro-1,2,3-benzothiadiazole on mitochondrial Complex I, a hypothetical signaling pathway for this compound, if it acts similarly, can be visualized.

Caption: Hypothetical mechanism of this compound inhibiting Complex I.

Experimental Protocols

Due to the absence of specific studies on the biological mechanism of action of this compound, detailed experimental protocols for its biological evaluation are not available in the literature. However, for researchers interested in investigating its potential mitochondrial effects, the following general methodologies, adapted from studies on related compounds, could be employed.

Mitochondrial Respiration Assay

-

Objective: To determine the effect of the compound on the oxygen consumption rate of isolated mitochondria.

-

Methodology:

-

Isolate mitochondria from rat liver or cultured cells by differential centrifugation.

-

Use a Clark-type oxygen electrode to measure oxygen consumption in a reaction buffer containing isolated mitochondria.

-

Measure the basal respiration rate.

-

Add specific substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate in the presence of rotenone to block Complex I) to stimulate respiration.

-

Add ADP to induce state 3 respiration (active phosphorylation).

-

Introduce varying concentrations of this compound and monitor changes in the oxygen consumption rate.

-

Calculate the respiratory control ratio (RCR) and P/O ratio to assess mitochondrial coupling and efficiency.

-

Mitochondrial Membrane Potential Assay

-

Objective: To assess the impact of the compound on the mitochondrial membrane potential (ΔΨm).

-

Methodology:

-

Culture cells of interest (e.g., a relevant cancer cell line or primary cells).

-

Treat the cells with different concentrations of this compound for a defined period.

-

Load the cells with a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRM.

-

Analyze the fluorescence using flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence would indicate mitochondrial depolarization.

-

Conclusion

References

- 1. The 1,2,3-benzothiadiazoles. A new type of compound acting on coupling site I, in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzothiadiazole inhibits mitochondrial NADH:ubiquinone oxidoreductase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 5,6-dichloro-1,2,3-benzothiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5,6-dichloro-1,2,3-benzothiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific isomer, this document focuses on the predicted spectroscopic characteristics based on established principles and data from analogous structures. It also outlines detailed experimental protocols for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a halogenated derivative of the benzothiadiazole scaffold. The introduction of chlorine atoms at the 5 and 6 positions of the benzene ring is expected to significantly influence its electronic properties, reactivity, and biological activity. Spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are fundamental steps in any research and development pipeline. This guide serves as a practical resource for researchers working with this molecule or similar derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the benzothiadiazole core and comparison with structurally related compounds.

Table 1: Predicted ¹H and ¹³C NMR Data

| Analysis | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H NMR | 7.8 - 8.2 | Singlet | The two aromatic protons are in chemically equivalent environments, leading to a single peak. The electron-withdrawing nature of the chlorine atoms and the thiadiazole ring will shift this peak downfield. |

| ¹³C NMR | 150 - 155 | - | Quaternary carbons of the thiadiazole ring. |

| 130 - 135 | - | Aromatic carbons attached to chlorine atoms. | |

| 120 - 125 | - | Aromatic carbons attached to hydrogen atoms. | |

| 135 - 140 | - | Quaternary carbons at the fusion of the two rings. |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3050 - 3150 | Aromatic C-H stretch | Weak to Medium |

| 1600 - 1650 | C=C aromatic ring stretch | Medium |

| 1400 - 1500 | C=N stretch | Medium to Strong |

| 1000 - 1200 | C-Cl stretch | Strong |

| 800 - 900 | C-H out-of-plane bending | Strong |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z Value | Proposed Fragment | Notes |

| 204/206/208 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |

| 176/178/180 | [M-N₂]⁺ | Loss of a neutral nitrogen molecule, a common fragmentation pathway for thiadiazoles. |

| 141/143 | [M-N₂-Cl]⁺ | Subsequent loss of a chlorine radical. |

| 106 | [C₆H₂Cl]⁺ | Further fragmentation of the aromatic ring. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required compared to ¹H NMR.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the identification of CH, CH₂, and CH₃ groups, although none are expected in the aromatic region of the target molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

-

Data Acquisition (ESI-MS):

-

The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

This is a softer ionization technique, often resulting in a more prominent molecular ion peak.

-

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between molecular structure and spectroscopic techniques.

Unveiling the Structural Architecture of Dichlorinated Benzothiadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look into the structural characteristics of chlorinated 1,2,3-benzothiadiazole derivatives, a class of compounds with significant potential in materials science and pharmaceutical development. While a definitive crystal structure for 5,6-dichloro-1,2,3-benzothiadiazole is not publicly available, this document will focus on the crystallographic analysis of a closely related analogue, 6-chloro-4-methyl-1,2,3-benzothiadiazole, to offer valuable structural insights. Furthermore, a detailed, generalized experimental protocol for single-crystal X-ray diffraction is presented, alongside a logical workflow for structure determination.

Introduction to Benzothiadiazoles

Benzothiadiazoles are bicyclic aromatic heterocycles that have garnered substantial interest as electron-deficient building blocks in the synthesis of functional organic materials. The inclusion of chlorine atoms, as in the case of this compound, further enhances the electron-accepting properties of the core structure. This makes such derivatives highly valuable in the development of materials for organic electronics, including covalent organic frameworks (COFs) and donor-acceptor copolymers.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules through crystal structure analysis is paramount for predicting and tuning their electronic and physical properties.

Crystallographic Data of a Chlorinated 1,2,3-Benzothiadiazole Analogue

To provide a representative understanding of the crystal structure, this section details the crystallographic data for 6-chloro-4-methyl-1,2,3-benzothiadiazole.[2] The data reveals a monoclinic crystal system and provides key parameters that define the unit cell and the arrangement of molecules within the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₇H₅ClN₂S |

| Molecular Weight | 184.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 32.033(11) Å |

| b | 3.921(1) Å |

| c | 26.969(7) Å |

| β | 111.35(2)° |

| Volume | 3154.9 ų |

| Z (Molecules per unit cell) | 16 |

| Density (calculated) | 1.554 Mg/m³ |

| Radiation | Mo Kα (λ = 0.70926 Å) |

| Temperature | 293(1) K |

| Final R-factor | 0.068 for 1465 reflections |

Table 1: Crystallographic data for 6-chloro-4-methyl-1,2,3-benzothiadiazole.[2]

The molecules in the asymmetric unit are essentially planar, with no significant differences in bond lengths and angles between them.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small organic molecule like a dichlorinated benzothiadiazole derivative is typically achieved through single-crystal X-ray diffraction. The following is a generalized protocol based on standard laboratory practices.

1. Synthesis and Crystallization:

-

The target compound, this compound, is first synthesized. A common route for preparing benzothiadiazoles involves the diazotization reaction of the corresponding 2-aminothiophenol.[3]

-

High-quality single crystals are grown from the purified compound. A typical method involves the slow evaporation of a saturated solution of the compound in a suitable organic solvent or a mixture of solvents. Another technique is the slow diffusion of a non-solvent into a solution of the compound. For instance, high-quality single crystals of a benzothiadiazole-based molecule were obtained by the slow diffusion of n-hexane into a CH₂Cl₂ solution at room temperature.[4]

2. Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα), is used to irradiate the crystal.

-

As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and the space group.

-

The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

-

The structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction intensities.

-

The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.

Workflow for Crystal Structure Determination

The logical flow from compound synthesis to final structural analysis is a critical process in crystallography. The following diagram illustrates this general workflow.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined, the analysis of closely related structures provides a solid foundation for understanding its likely molecular geometry and packing in the solid state. The experimental protocols and workflows detailed in this guide offer a comprehensive overview of the methodologies required for such structural elucidation. For researchers and professionals in drug development and materials science, a thorough understanding of the crystal structure is a critical step in the rational design of novel molecules with tailored properties.

References

Navigating the Solubility Landscape of 5,6-dichloro-1,2,3-benzothiadiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of 5,6-dichloro-1,2,3-benzothiadiazole, a heterocyclic compound of interest in medicinal chemistry. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available. This document, therefore, serves as a foundational guide, providing researchers with the established methodologies to determine its solubility experimentally. The following sections detail the principles and protocols for the most common and reliable methods for solubility assessment, empowering research and development teams to generate the precise data required for their work.

Introduction: The Significance of Solubility

The benzothiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific compound, this compound, is noted in toxicological literature, indicating its relevance in biological systems.[1][2] Understanding its solubility in various organic solvents is paramount for:

-

Process Chemistry: Optimizing reaction conditions, crystallization, and purification processes.

-

Formulation Development: Designing appropriate dosage forms and delivery systems.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

-

Predictive Modeling: Developing structure-solubility relationships for related compounds.

Given the absence of published quantitative data, this guide focuses on empowering researchers to generate this crucial information in-house.

Quantitative Solubility Data: A Template for Investigation

While specific experimental values are not available, the following table provides a structured template for researchers to populate with their own data. This format allows for clear and direct comparison of solubility across different solvents and temperatures.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Molar Mass ( g/mol ) |

| Example: Acetone | 25 | Data to be determined | Data to be determined | 205.06 |

| Example: Ethanol | 25 | Data to be determined | Data to be determined | 205.06 |

| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | 205.06 |

| Example: Toluene | 25 | Data to be determined | Data to be determined | 205.06 |

| Example: Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | 205.06 |

| Example: N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | 205.06 |

Note: The molar mass of this compound (C₆H₂Cl₂N₂S) is 205.06 g/mol .

Experimental Protocols for Solubility Determination

Several robust methods exist for determining the solubility of a solid compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the properties of the solute and solvent.

The Shake-Flask Method (Equilibrium Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent in the presence of excess solid solute.[3][4][5]

Principle: A surplus of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of flasks or vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial.[3]

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the mixtures at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[3][6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid by filtration (using a filter that does not adsorb the solute) or centrifugation.[3]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.[6][7]

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward and absolute technique for determining solubility that relies on the precise weighing of the dissolved solute.[8][9][10][11][12]

Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid solute is measured.

Detailed Methodology:

-

Prepare a Saturated Solution: Follow steps 1-3 of the Shake-Flask Method to prepare a saturated solution of this compound and separate the clear supernatant.

-

Sample Collection: Accurately pipette a known volume of the clear saturated solution into a pre-weighed, clean, and dry evaporating dish or watch glass.[9][10]

-

Solvent Evaporation: Carefully evaporate the solvent from the dish under controlled conditions (e.g., in a fume hood, on a steam bath, or in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Drying and Weighing: Once all the solvent has been removed, dry the dish containing the solid residue to a constant weight in an oven at an appropriate temperature. Cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately.[9][10]

-

Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the solute dissolved in the known volume of the solvent. The solubility can then be expressed in g/L or other appropriate units.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

References

- 1. repository.stikesbcm.ac.id [repository.stikesbcm.ac.id]

- 2. dl.icdst.org [dl.icdst.org]

- 3. quora.com [quora.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 12. Gravimetric analysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Thermal Stability of 5,6-dichloro-1,2,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5,6-dichloro-1,2,3-benzothiadiazole

This compound is a halogenated heterocyclic compound belonging to the benzothiadiazole family. The benzothiadiazole core is a significant structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and unique photophysical properties. The inclusion of chlorine atoms on the benzene ring can significantly influence the molecule's physicochemical properties, including its thermal stability, reactivity, and biological interactions. Understanding the thermal stability of this compound is crucial for its handling, storage, and application in various research and development settings, particularly in processes requiring elevated temperatures.

While specific experimental data on the melting point, boiling point, and decomposition temperature of this compound is not publicly documented, its CAS number is 23620-85-1. The following sections detail the standard experimental protocols used to determine these critical thermal properties.

Physicochemical Properties of Benzothiadiazole Derivatives

To provide a frame of reference, the following table summarizes the available physical and thermal properties of the parent 1,2,3-benzothiadiazole and a related isomer, 2,1,3-benzothiadiazole. This comparative data can offer insights into the expected thermal behavior of this compound.

| Property | 1,2,3-Benzothiadiazole | 2,1,3-Benzothiadiazole | 4-Amino-5-chloro-2,1,3-benzothiadiazole |

| CAS Number | 273-77-8 | 273-13-2 | 30536-19-7 |

| Molecular Formula | C₆H₄N₂S | C₆H₄N₂S | C₆H₄ClN₃S |

| Molecular Weight | 136.17 g/mol | 136.17 g/mol | 185.64 g/mol |

| Melting Point | 36-37 °C | 54.0 °C | 89 °C[1] |

| Boiling Point | 220.5 °C | 203.0 °C | 316.4 °C at 760 mmHg[1] |

| Decomposition Temp. | Not Reported | Not Reported | Not Reported |

Experimental Protocols for Thermal Stability Analysis

The thermal stability of a compound is experimentally determined primarily using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. This analysis is crucial for determining the decomposition temperature, residual mass, and identifying different stages of thermal degradation.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed into a TGA pan, commonly made of alumina or platinum.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere. The gas flow rate is typically set between 20 and 100 mL/min.

-

Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, over a specified temperature range (e.g., from ambient temperature to 600-1000 °C).

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting point, enthalpy of fusion, glass transition temperature, and to detect exothermic or endothermic decomposition processes.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in a DSC pan, usually made of aluminum. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen or argon).

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp (e.g., 10 °C/min), a cooling ramp, and sometimes isothermal segments. The temperature range is selected to encompass expected thermal events like melting and decomposition.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed. Endothermic events (like melting) appear as peaks pointing down, while exothermic events (like decomposition) appear as peaks pointing up. The peak onset temperature is taken as the melting or decomposition temperature, and the area under the peak corresponds to the enthalpy change of the process.

Expected Thermal Behavior and Decomposition Pathway

While specific data is unavailable for this compound, the thermal decomposition of related heterocyclic compounds often involves the cleavage of the heteroaromatic ring. The presence of the relatively weak N-S bond in the thiadiazole ring suggests that this might be an initial point of fragmentation upon heating. The decomposition products would likely include nitrogen gas, sulfur-containing fragments, and chlorinated aromatic species. The high degree of chlorination on the benzene ring might also influence the decomposition pathway and the nature of the final residue.

The following diagram illustrates a plausible logical relationship in the thermal decomposition process.

Conclusion

This technical guide has outlined the critical importance of understanding the thermal stability of this compound for its safe and effective use in research and development. Although specific experimental data for this compound remains elusive in the public domain, the standardized and detailed protocols for TGA and DSC analysis provided herein offer a clear roadmap for its characterization. The comparative data from related benzothiadiazole structures suggests that this compound is likely a crystalline solid with a melting point and decomposition temperature that would be influenced by the presence of the two chlorine atoms. Researchers and professionals are strongly encouraged to perform the described thermal analyses to obtain precise data for this compound to ensure safe handling and to fully understand its properties for any potential applications.

References

biological activity of 5,6-dichloro-1,2,3-benzothiadiazole derivatives

An In-depth Technical Guide on the Biological Activity of 5,6-dichloro-1,2,3-benzothiadiazole Derivatives

Introduction

Benzothiadiazole, a heterocyclic compound consisting of a benzene ring fused to a thiadiazole ring, forms the structural core for a class of molecules with significant biological activities.[1] Among its various isomers, the 1,2,3-benzothiadiazole scaffold has garnered considerable attention in the fields of agriculture and medicine.[2][3] Derivatives of this core structure, particularly this compound, have been the subject of extensive research due to their potent and diverse biological effects.

This technical guide provides a comprehensive overview of the biological activities of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into their synthesis, mechanisms of action, and applications. The guide summarizes quantitative data, outlines experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of this important class of compounds.

Synthesis of this compound Derivatives

The synthesis of the this compound core typically involves the cyclization of an appropriately substituted o-phenylenediamine.[4] Specifically, 4,5-dichloro-1,2-phenylenediamine can be treated with thionyl chloride (SOCl₂) to form the thiadiazole ring.[4] Further derivatization can be achieved through various chemical reactions to introduce different functional groups at various positions on the benzothiadiazole ring system, leading to a diverse library of compounds with a wide range of biological activities.

A general workflow for the synthesis and derivatization is depicted below.

Agricultural Applications: Plant Activators

A significant application of benzothiadiazole derivatives is in agriculture as "plant activators." These compounds induce Systemic Acquired Resistance (SAR), a plant's natural defense mechanism against a broad spectrum of pathogens.[5][6][7] Unlike conventional pesticides that directly target pathogens, plant activators enhance the plant's own defense system, leading to long-lasting and broad-spectrum protection.[8]

Mechanism of Action: Systemic Acquired Resistance (SAR)

Benzothiadiazole derivatives, such as S-methyl benzo[4][5][8]thiadiazole-7-carbothioate (BTH), are known to act downstream of the salicylic acid (SA) signaling pathway, a key pathway in plant defense.[9] Upon perception of a pathogen-associated molecular pattern (PAMP), plants initiate a signaling cascade that leads to the accumulation of salicylic acid. SA then triggers the expression of pathogenesis-related (PR) genes, whose protein products have antimicrobial properties and contribute to strengthening the plant's physical barriers against infection. Benzothiadiazole derivatives mimic the action of SA, directly activating this defense pathway.

Efficacy Data

Studies have demonstrated the effectiveness of benzothiadiazole derivatives in controlling various plant diseases. For instance, novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives have shown excellent SAR-inducing activity against cucumber Erysiphe cichoracearum and Colletotrichum lagenarium.[5]

| Compound/Treatment | Pathogen | Host Plant | Efficacy/Observation | Reference |

| Fluoro-containing compounds 3d and 3e | Erysiphe cichoracearum, Colletotrichum lagenarium | Cucumber | More potent than commercial activator BTH in field tests. | [5] |

| Acibenzolar-S-methyl (ASM) | Cercospora beticola | Sugar Beet | Activated resistance mechanisms. | [8] |

| BTH | Powdery Mildew, Speckled Leaf Blotch | Wheat | Induced systemic resistance. | [10] |

Antimicrobial Activity

Beyond their role as plant activators, this compound and its derivatives have demonstrated direct antimicrobial properties, including antifungal and antibacterial activities.

Antifungal Activity

Several studies have reported the fungicidal effects of benzothiazole derivatives.[11] The specific activity often depends on the nature and position of the substituents on the benzothiazole ring.

Table of Antifungal Activity

| Compound | Target Fungi | Activity Measurement | Result | Reference |

| 7-alkyl/aryl amino-6-fluoro-2-(4-chloro phenyl)carboxamido(1,3)benzothiazoles | Candida albicans, Aspergillus flavus | Zone of inhibition | Active | [11] |

| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Not specified | Good antifungal activities | [12] |

Antibacterial Activity

Certain derivatives have also shown efficacy against bacterial pathogens. For example, a newly synthesized 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichlorobenzothiazole exhibited good antibacterial properties.[13]

Table of Antibacterial Activity

| Compound | Target Bacteria | Activity Measurement | Result | Reference |

| 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichlorobenzothiazole (III) | B. subtilis | Not specified | Active at 50 µg/ml | [13] |

| Compounds IV-VI | B. subtilis | Not specified | Active at 50 µg/ml | [13] |

| Compounds III-VI | E. coli | Not specified | Not active | [13] |

Anti-inflammatory Activity

The biological activities of these derivatives extend to potential therapeutic applications in humans. Research has indicated that some 2-substituted-5,6-dichlorobenzothiazoles possess anti-inflammatory properties.[13]

Table of Anti-inflammatory Activity

| Compound | Assay | Observation | Reference |

| 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichlorobenzothiazole (III) | Not specified | Significant anti-inflammatory activity | [13] |

| Other synthesized hydrazones | Not specified | Moderately active | [13] |

Experimental Protocols

Antifungal Activity Screening (Poison Plate Technique)

This method is used to evaluate the fungistatic activity of chemical compounds.

-

Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and sterilize it by autoclaving.

-

Compound Incorporation: While the medium is still molten, add the test compound at various concentrations. For a control, an equivalent amount of solvent is added to a separate batch of media.

-

Plating: Pour the medium containing the test compound or solvent into sterile Petri dishes and allow it to solidify.

-

Inoculation: Place a mycelial plug of a specific diameter from a fresh fungal culture at the center of each plate.

-

Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the plate.

-

Data Collection: Measure the diameter of the fungal colony on both the control and treated plates. Calculate the percentage of inhibition.

Antibacterial Activity Screening (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.

-

Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized amount of the bacterial suspension to each well. Include positive (broth + bacteria) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

This compound derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their most prominent application is in agriculture as plant activators, offering an innovative approach to crop protection by harnessing the plant's own defense mechanisms. Furthermore, their demonstrated antifungal, antibacterial, and anti-inflammatory properties suggest potential applications in medicine.

Future research should focus on elucidating the structure-activity relationships to design more potent and specific derivatives. Investigating the detailed molecular mechanisms underlying their various biological effects will be crucial for their development as effective agrochemicals or therapeutic agents. The continued exploration of this chemical scaffold holds significant promise for addressing challenges in both plant and human health.

References

- 1. scispace.com [scispace.com]

- 2. sarcouncil.com [sarcouncil.com]

- 3. mdpi.com [mdpi.com]

- 4. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]

- 5. Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to 5,6-dichloro-1,2,3-benzothiadiazole

This technical guide provides a comprehensive overview of 5,6-dichloro-1,2,3-benzothiadiazole (CAS Number: 23620-85-1), a heterocyclic compound of interest to researchers in drug development and crop protection. This document details its physicochemical properties, synthesis, biological activity with a focus on its role as a plant defense activator, and relevant experimental protocols.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of structurally similar compounds provide valuable estimates. The data presented below is a combination of information for the parent 1,2,3-benzothiadiazole and a related chlorinated derivative, 4-amino-5-chloro-2,1,3-benzothiadiazole.

| Property | Value | Source |

| CAS Number | 23620-85-1 | - |

| Molecular Formula | C₆H₂Cl₂N₂S | - |

| Molecular Weight | 205.06 g/mol | Calculated |

| Melting Point | Estimated ~89 °C | [1] |

| Boiling Point | Estimated ~316.4 °C at 760 mmHg | [1] |

| Appearance | Likely a solid at room temperature | [2] |

| Solubility | Expected to be soluble in organic solvents | [2] |

Synthesis

The primary route for the synthesis of 1,2,3-benzothiadiazoles is the diazotization of the corresponding 2-aminothiophenol derivative.[2] For this compound, the logical precursor is 4,5-dichloro-2-aminothiophenol.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of 1,2,3-benzothiadiazoles.[2][3]

Materials:

-

4,5-dichloro-2-aminothiophenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ice

-

Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolution of Starting Material: Dissolve a known quantity of 4,5-dichloro-2-aminothiophenol in a suitable acidic aqueous solution (e.g., dilute HCl or H₂SO₄) in a reaction vessel. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled solution of the aminothiophenol while maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction.

-

Reaction: Stir the reaction mixture at 0-5 °C for a specified period (typically 30-60 minutes) to ensure complete diazotization.

-

Work-up: The resulting diazonium salt will cyclize to form this compound. The product may precipitate out of the solution. If so, it can be collected by filtration.

-

Extraction: If the product does not precipitate, it can be extracted from the aqueous mixture using a suitable organic solvent.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Logical Workflow for Synthesis:

Biological Activity and Mechanism of Action

Benzothiadiazole (BTH) and its derivatives are well-documented as potent inducers of Systemic Acquired Resistance (SAR) in a wide range of plants.[4][5][6] SAR is a long-lasting, broad-spectrum resistance to secondary infections by pathogens, including fungi, bacteria, and viruses.

The primary mechanism of action involves the activation of the salicylic acid (SA) signaling pathway.[7] While BTH itself is not a direct analog of SA, its application triggers a signaling cascade that is largely dependent on the regulatory protein NPR1 (also known as NIM1).[7] This leads to the downstream expression of a battery of pathogenesis-related (PR) genes, whose protein products contribute to the enhanced defensive state of the plant.

Signaling Pathway of Benzothiadiazole-Induced SAR:

Experimental Protocols for Biological Evaluation

The following protocols are representative methods for assessing the SAR-inducing activity of this compound in plants.

Induction of SAR in Tomato Plants

This protocol is adapted from a study on benzothiadiazole-mediated induced resistance in tomato.[4]

Materials:

-

Tomato plants (e.g., Lycopersicon esculentum)

-

This compound

-

Distilled water

-

Wetting agent (optional)

-

Pathogen of interest (e.g., Fusarium oxysporum f. sp. radicis-lycopersici)

-

Spray bottle

Procedure:

-

Preparation of Treatment Solution: Prepare a stock solution of this compound in a suitable solvent and dilute with distilled water to the desired final concentration (e.g., 1.5 mM). A small amount of a wetting agent can be added to ensure even coverage.

-

Plant Treatment: Apply the solution as a fine mist to the leaves of the tomato plants until runoff. Control plants should be sprayed with a solution containing the same concentration of the solvent and wetting agent without the test compound.

-

Incubation: Maintain the plants in a controlled environment (e.g., greenhouse) for a period of time (e.g., 4 days) to allow for the induction of SAR.

-

Pathogen Challenge: Inoculate both treated and control plants with the pathogen of interest using a standard inoculation method.

-

Disease Assessment: Monitor the plants for disease symptoms over a period of several days to weeks. Disease severity can be quantified using a disease rating scale.

Analysis of Pathogenesis-Related (PR) Gene Expression

The induction of SAR is correlated with the expression of PR genes.[8] Quantitative real-time PCR (qRT-PCR) is a common method to measure the transcript levels of these genes.

Experimental Workflow for PR Gene Expression Analysis:

Safety and Handling

| Hazard Category | Recommendations |

| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled.[9][10] |

| Eye Irritation | May cause serious eye irritation.[9][10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[9][10] |

| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[9][10] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9] |

| First Aid (Skin) | Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[9] |

| First Aid (Ingestion) | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[9] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[9] |

Disclaimer: This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with institutional safety protocols and with the use of appropriate personal protective equipment. The information on physicochemical properties and safety is based on related compounds and should be used as a guideline pending the availability of specific data for this compound.

References

- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole CAS#: 30536-19-7 [m.chemicalbook.com]

- 2. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 3. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 4. Benzothiadiazole-Mediated Induced Resistance to Fusarium oxysporum f. sp. radicis-lycopersici in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzothiadiazole-induced priming for potentiated responses to pathogen infection, wounding, and infiltration of water into leaves requires the NPR1/NIM1 gene in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of a benzothiadiazole on inducing resistance of soybean to Phytophthora sojae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Benzothiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiadiazole core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in both materials science and medicinal chemistry. Its unique electronic properties, arising from the fusion of a benzene ring with an electron-deficient thiadiazole ring, have paved the way for the development of a vast array of functional molecules. This technical guide provides an in-depth exploration of the discovery and historical development of benzothiadiazole compounds, detailing the seminal synthetic methods, key physicochemical properties of early derivatives, and the evolution of their applications from early dyes to modern therapeutics and electronic materials.

The Dawn of Benzothiadiazole Chemistry: Discovery and Early Synthesis

The journey of benzothiadiazole began in the late 19th century with the independent synthesis of its two primary isomers: 2,1,3-benzothiadiazole and 1,2,3-benzothiadiazole.

The Discovery of 2,1,3-Benzothiadiazole

In 1889, O. Hinsberg reported the first synthesis of 2,1,3-benzothiadiazole, which he named "piazthiole".[1] The synthesis involved the reaction of o-phenylenediamine with sulfur dioxide or sodium bisulfite at elevated temperatures.[2]

Experimental Protocol: Hinsberg's Synthesis of 2,1,3-Benzothiadiazole (Reconstructed from historical accounts)

A mixture of o-phenylenediamine and a concentrated aqueous solution of sodium bisulfite (in a molar ratio of approximately 1:1.5) was heated in a sealed tube at temperatures ranging from 160 to 200°C for 3 to 4 hours.[2] Alternatively, gaseous sulfur dioxide was passed through molten o-phenylenediamine at temperatures around 250°C. While effective, this latter method was often accompanied by the formation of tar-like byproducts.[2] The reaction proceeds through the formation of a sulfinamide intermediate, which then undergoes cyclization and dehydration to yield the benzothiadiazole ring.

A more contemporary and higher-yielding method involves the reaction of o-phenylenediamine with thionyl chloride in a solvent like pyridine, which can produce 2,1,3-benzothiadiazole in yields of at least 85%.[3]

The Emergence of 1,2,3-Benzothiadiazole

The 1,2,3-isomer of benzothiadiazole was first reported in 1887, predating Hinsberg's discovery.[4] The synthesis was achieved through the diazotization of 2-aminothiophenol.[4]

Experimental Protocol: Synthesis of 1,2,3-Benzothiadiazole via Diazotization (Reconstructed from historical accounts)

2-Aminothiophenol (or its disulfide) was dissolved in a cooled, acidic solution (typically hydrochloric acid). A solution of sodium nitrite in water was then added dropwise while maintaining a low temperature to effect diazotization. The resulting diazonium salt solution was then gently warmed, leading to intramolecular cyclization and the formation of 1,2,3-benzothiadiazole.

Another significant synthetic route to 1,2,3-benzothiadiazole derivatives is the Herz reaction, which involves the treatment of anilines with disulfur dichloride.[4][5] This reaction proceeds via a 1,3,2-benzothiazathiolium salt intermediate, which is then diazotized to form the final product.[4]

Physicochemical Properties of Early Benzothiadiazole Compounds

The early investigations into benzothiadiazoles included the characterization of their fundamental physicochemical properties. These compounds are generally stable, crystalline solids with characteristic melting and boiling points.

| Compound | Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Benzothiadiazole | 2,1,3- | C₆H₄N₂S | 136.17 | 54.0 | 203.0 | Colorless solid |

| Benzothiadiazole | 1,2,3- | C₆H₄N₂S | 136.17 | 36-37 | 220.5 | Colorless solid |

| 4,7-Dibromo-2,1,3-benzothiadiazole | 2,1,3- | C₆H₂Br₂N₂S | 293.96 | - | - | - |

| 4,7-Di(thiophen-2-yl)benzo[d][2][4][6]thiadiazole | 1,2,3- | C₁₄H₈N₂S₃ | 300.42 | 118-119 | - | Orange solid[7] |

| 4,7-Di([2,2'-bithiophen]-5-yl)benzo[d][2][4][6]thiadiazole | 1,2,3- | C₂₂H₁₂N₂S₅ | 464.67 | 146-148 | - | Orange solid[7] |

Historical Evolution of Applications

The unique properties of the benzothiadiazole scaffold have led to its application in a diverse range of fields, evolving significantly from its initial uses.

From Dyestuffs to Agrochemicals

The products of the Herz reaction, which are precursors to 1,2,3-benzothiadiazoles, were historically recognized for their use in the synthesis of organic dyes.[8] In the mid-20th century, the biological activity of benzothiadiazole derivatives began to be explored, leading to their development as agrochemicals. A notable example is Acibenzolar-S-methyl, a fungicide derived from 1,2,3-benzothiadiazole.[4]

The Rise of Benzothiadiazoles in Pharmaceuticals

The latter half of the 20th century saw the emergence of benzothiadiazole-containing compounds as valuable therapeutic agents. One of the most prominent examples is Tizanidine (marketed as Zanaflex), a muscle relaxant used to treat spasticity.[9] Tizanidine is a derivative of 2,1,3-benzothiadiazole and functions as a centrally acting α2-adrenergic agonist.[10]

Modern Era: Advanced Materials and Bioimaging

In recent decades, the focus has shifted towards harnessing the unique optoelectronic properties of benzothiadiazoles. The electron-accepting nature of the benzothiadiazole core makes it an ideal building block for donor-acceptor type molecules used in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).[11][12] Furthermore, the inherent fluorescence of many benzothiadiazole derivatives has led to their development as sophisticated fluorescent probes for bioimaging applications.[11]

Mechanism of Action: The Case of Tizanidine

The therapeutic effects of the benzothiadiazole-based drug Tizanidine are mediated through its interaction with specific signaling pathways in the central nervous system.

Primary Mechanism: α2-Adrenergic Agonism

Tizanidine is a potent agonist of α2-adrenergic receptors, primarily in the spinal cord.[6][13] This agonistic activity leads to the presynaptic inhibition of motor neurons, reducing the release of excitatory neurotransmitters such as norepinephrine and glutamate.[6] This, in turn, decreases the overall excitability of motor neurons, resulting in muscle relaxation.[13]

Modulation of Intracellular Signaling Pathways

Recent studies have indicated that Tizanidine's effects may also involve the modulation of other intracellular signaling pathways, contributing to its therapeutic and potential side effects.

-

PI3K/AKT Pathway: Tizanidine has been shown to inhibit the PI3K/AKT signaling pathway in certain cancer cells, suggesting a potential role in oncology.[14] This pathway is crucial for cell survival and proliferation.

-

TLR4/NF-κB Pathway: In the context of neuropathic pain, Tizanidine has been found to exert anti-nociceptive effects by inhibiting the TLR4/NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.[15]

Conclusion

From their serendipitous discovery in the late 19th century to their current status as indispensable components in advanced materials and life-saving pharmaceuticals, benzothiadiazole compounds have traversed a remarkable journey. The foundational synthetic methodologies laid down by pioneers like Hinsberg have been refined and expanded, enabling the creation of a vast library of derivatives with tailored properties. The continuous exploration of this versatile scaffold promises to unlock further innovations in drug discovery, materials science, and beyond, solidifying the enduring legacy of the benzothiadiazole core.

References

- 1. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]

- 3. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 4. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 5. 1,2,3-Benzothiadiazoles. Part I. A simplified synthesis of 1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. What is Tizanidine Hydrochloride used for? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Tizanidine - Wikipedia [en.wikipedia.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

- 15. Tizanidine exerts anti-nociceptive effects in spared nerve injury model of neuropathic pain through inhibition of TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Benzothiadiazole as a Plant Defense Activator

A focus on Acibenzolar-S-methyl (ASM)

Disclaimer: Initial research on "5,6-dichloro-1,2,3-benzothiadiazole" as a direct fungicide yielded limited publicly available data. The following application notes and protocols are based on the extensive research and commercial application of a closely related and well-documented benzothiadiazole derivative, Acibenzolar-S-methyl (ASM). ASM is not a direct fungicide but a potent inducer of Systemic Acquired Resistance (SAR) in plants, activating their natural defense mechanisms against a broad spectrum of pathogens.

Introduction to Acibenzolar-S-methyl (ASM)

Acibenzolar-S-methyl (ASM) is an organic compound belonging to the benzothiadiazole class of chemicals. It is widely used in agriculture as a plant activator, functioning as a synthetic analog of salicylic acid (SA), a key signaling molecule in plant defense.[1][2] ASM itself is not directly toxic to fungal pathogens but rather mimics the plant's natural defense signaling, leading to the induction of Systemic Acquired Resistance (SAR).[2] This protective state equips the plant to more effectively resist subsequent infections by a wide range of fungal, bacterial, and viral pathogens.[3] ASM is the active ingredient in commercially available products such as Actigard® and Bion®.[4]

Mechanism of Action: Systemic Acquired Resistance (SAR)

The primary mode of action of ASM is the induction of SAR. This is a multi-step process that can be summarized as follows:

-

Application and Conversion: ASM is applied to the plant foliage, soil, or as a seed treatment.[1][5][6] Within the plant, it is hydrolyzed to its active form, acibenzolar (benzo(1,2,3)thiadiazole-7-carboxylic acid).[1][7][8]

-

Signal Transduction: Acibenzolar mimics the natural plant defense signal, salicylic acid (SA), and activates the SAR signal transduction pathway.[1][8] This pathway involves key regulatory proteins such as NPR1 (Nonexpressor of Pathogenesis-Related genes 1).[1][7][9]

-

Gene Activation: The activation of the SAR pathway leads to the systemic expression of a battery of defense-related genes, including those encoding for Pathogenesis-Related (PR) proteins.[1][7][3][9]

-

Enhanced Defense State: The accumulation of PR proteins and other defense compounds throughout the plant puts it in a primed state of heightened defense, enabling a faster and more robust response to pathogen attack.[3]

Data Presentation: Efficacy of Acibenzolar-S-methyl

The efficacy of ASM has been demonstrated against a variety of plant pathogens. The following tables summarize key quantitative data from cited research.

Table 1: Efficacy of ASM Against Fungal and Oomycete Pathogens

| Crop | Pathogen | Application Method & Rate | Efficacy/Result | Reference |

| Squash | Phytophthora capsici | Foliar spray: 4.4, 8.8, and 17.5 g a.i. ha⁻¹ | Significant reduction in the area under the disease progress curve (AUDPC). | [10] |

| Asian Pear | Venturia nashicola (Scab) | Foliar spray: 100 mg a.i./L every 7 or 14 days | Effective control of pear scab. | [4] |

| Cucumber | Colletotrichum orbiculare | Pre-treatment of first leaves | Protection of the whole plant from infection. | [7] |

| Sunflower | Peronosclerospora sorghi (Downy Mildew) | Seed treatment: 0.0031-0.0062 mg a.i./seed | Suppression of downy mildew. | [6] |

| Sorghum | Peronosclerospora sorghi (Downy Mildew) | Seed treatment: 0.0031-0.0062 mg a.i./seed | Suppression of downy mildew. | [6] |

Table 2: Efficacy of ASM Against Bacterial and Viral Pathogens

| Crop | Pathogen | Application Method & Rate | Efficacy/Result | Reference |

| Bell Pepper | Xanthomonas spp. (Bacterial Spot) | Foliar or drip irrigation: 0.25 to 0.33 oz/A | Protection against bacterial spot. | [5] |

| Pepper | Xanthomonas campestris pv. vesicatoria | Foliar spray: 300 µM | Reduction in the number and diameter of bacterial spots. | [11] |

| Japanese Radish | Pseudomonas cannabina pv. alisalensis | Dip-treatment | Suppressed lesion formation and bacterial multiplication. | [1][7] |

| Tobacco | Tomato spotted wilt virus (TSWV) | Foliar spray: 1.0 to 2.0 g a.i./7000 plants | Reduced local and systemic infections. | [3] |

| Arabidopsis thaliana | Plantago asiatica mosaic virus (PlAMV) | Local application to specific leaves | Suppressed virus infection in distal leaves. | [9][12] |

Experimental Protocols

The following are detailed methodologies for key experiments involving ASM.

Protocol 1: Evaluation of ASM Efficacy Against a Foliar Fungal Pathogen (e.g., Powdery Mildew)

References

- 1. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]

- 2. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]

- 3. [PDF] Biological and molecular analyses of the acibenzolar-S-methyl-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. | Semantic Scholar [semanticscholar.org]

- 4. researchmap.jp [researchmap.jp]

- 5. michigan.gov [michigan.gov]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apvma.gov.au [apvma.gov.au]

- 9. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application of 5,6-dichloro-1,2,3-benzothiadiazole in Agriculture: Application Notes and Protocols

Disclaimer: As of late 2025, publicly available scientific literature and agricultural resources do not contain specific application notes, efficacy data, or detailed protocols for the agricultural use of 5,6-dichloro-1,2,3-benzothiadiazole. Therefore, this document provides a detailed overview of a closely related and well-researched benzothiadiazole derivative, Acibenzolar-S-methyl (ASM) , which is widely used in agriculture as a plant activator. The information presented here for ASM serves as a comprehensive example of how a benzothiadiazole compound is utilized for crop protection and should be considered as a proxy.

Acibenzolar-S-methyl (ASM): A Proxy for Benzothiadiazole Plant Activators

Acibenzolar-S-methyl (ASM), commercially known as Actigard® or Bion®, is a synthetic plant activator that protects crops from a broad spectrum of fungal, bacterial, and viral diseases.[1][2] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[1] Instead, it mimics the natural plant hormone salicylic acid, triggering the plant's own defense mechanisms through a process called Systemic Acquired Resistance (SAR).[2]

Mechanism of Action: Systemic Acquired Resistance (SAR)

Application of ASM leads to the induction of SAR, preparing the plant to resist infections.[2] The thioester, Acibenzolar-S-methyl, is a propesticide that is hydrolyzed in the plant to its active carboxylic acid metabolite.[1] This active form initiates a signaling cascade that results in the expression of pathogenesis-related (PR) proteins, which have antimicrobial properties and reinforce the plant's structural defenses.[1] This mode of action makes it an effective preventative measure against future disease development.[1][2]

The SAR signaling pathway induced by ASM involves the upregulation of key defense-related genes. In kiwifruit, for instance, post-harvest application of ASM has been shown to induce the expression of salicylic acid pathway genes such as PR1, PR2, PR5, BAD, DMR6, NIMIN2, and WRKY70.[3]

Application Notes

ASM is utilized on a wide range of crops for the management of various diseases. Its application requires careful consideration of timing, rate, and frequency to maximize efficacy and minimize the risk of phytotoxicity.

Target Crops and Diseases:

-

Tomatoes: Bacterial spot (Xanthomonas spp.), Fusarium wilt (Fusarium oxysporum f. sp. lycopersici).[4][5]

-

Bell Peppers: Bacterial spot (Xanthomonas spp.).[6]

-

Leafy Vegetables: Downy mildew, White rust, Bacterial spot, Bacterial speck, Blue mold.[7]

-

Rice: Sheath blight (Rhizoctonia solani).[8]

-

Tobacco: Blue mold (Peronospora hyoscyami f. sp. tabacina), Tomato spotted wilt virus (TSWV).[9]

-

Kiwifruit: Bacterial canker (Pseudomonas syringae pv. actinidiae).[3]

-

Apple: Apple scab, Fire blight.[10]

Data Presentation: Efficacy of Acibenzolar-S-methyl

The effectiveness of ASM in controlling various plant diseases has been documented in numerous studies. The following tables summarize quantitative data on its efficacy.

Table 1: Effect of ASM on Disease Severity and Yield in Tomato

| Crop/Cultivar | Disease | ASM Concentration | Application Method | Reduction in Disease Severity (%) | Yield Increase ( kg/ha ) | Reference |

|---|---|---|---|---|---|---|

| Tomato (Delila) | Fusarium wilt | 35 mg/L | Drenching | Significant reduction | 754.70 | [5] |

| Tomato (Delila) | Fusarium wilt | 45 mg/L | Drenching | Significant reduction | 795.80 | [5] |

| Tomato (Kerewa) | Fusarium wilt | 35 mg/L | Drenching | Significant reduction | 601.10 | [5] |

| Tomato (Kerewa) | Fusarium wilt | 45 mg/L | Drenching | Significant reduction | 279.80 | [5] |

| Tomato | Bacterial Spot | 75-200 µM | Weekly Foliar Spray | Statistically equivalent management | No significant reduction |[4] |

Table 2: Efficacy of ASM in Other Crops

| Crop | Disease | ASM Application | Efficacy | Reference |

|---|---|---|---|---|

| Apple | Apple Scab & Fire Blight | Pre-treatment | 85-100% symptom reduction (with QTLs) | [10] |

| Rice | Sheath Blight | Soil drench or foliar spray | Inhibition of disease development and spread | [8] |

| Tobacco | Tomato Spotted Wilt Virus | 1-2 g a.i./7000 plants | High level of resistance |[9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of ASM. Below are protocols for key experimental procedures.

Protocol 1: Field Application of ASM for Control of Bacterial Spot in Bell Peppers

Objective: To evaluate the efficacy of ASM in managing bacterial spot in field-grown bell peppers.

Materials:

-

Actigard® 50WG (50% Acibenzolar-S-methyl)

-

Backpack sprayer or tractor-mounted sprayer

-

Personal Protective Equipment (PPE)

-

Bell pepper plants (actively growing)

-

Water

Procedure:

-

Timing: Begin applications after transplanting, once plants are actively growing. Avoid application within one week of transplanting. Cease applications once plants begin to bloom.[6]

-

Preparation of Spray Solution:

-

Calculate the required amount of Actigard® 50WG based on the application rate of 0.25 to 0.33 oz/Acre.[6]

-

Fill the spray tank with half the required volume of water.

-

Start agitation and add the measured amount of Actigard® 50WG.

-

Add the remaining water to the tank while maintaining agitation.

-

-

Application:

-

Restrictions:

Protocol 2: Evaluation of ASM-Induced Gene Expression in Plant Tissue

Objective: To quantify the expression of SAR-related genes in plant tissue following ASM treatment.

Materials:

-

Plant leaf tissue (treated and control)

-

Liquid nitrogen

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR machine and reagents (e.g., SYBR Green)

-

Primers for target genes (e.g., PR1, PR2, PR5) and a reference gene

Procedure:

-

Sample Collection: Collect leaf samples at various time points after ASM application (e.g., 1, 3, 7, and 21 days). Immediately flash-freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from the leaf tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and a qPCR master mix.

-

Run the qPCR reaction using a standard thermal cycling program.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

References

- 1. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. mdpi.com [mdpi.com]

- 4. Effect of Application Frequency and Reduced Rates of Acibenzolar-S-Methyl on the Field Efficacy of Induced Resistance Against Bacterial Spot on Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Acibenzolar-S-Methyl on severity of Fusarium wilt and fruit yield of two tomato cultivars | Nigerian Journal of Biotechnology [ajol.info]

- 6. michigan.gov [michigan.gov]

- 7. Acibenzolar-S-methyl (Ref: CGA 245704) [sitem.herts.ac.uk]

- 8. Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Biological and molecular analyses of the acibenzolar-S-methyl-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. | Semantic Scholar [semanticscholar.org]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]